2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid
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Description
The compound “2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid” is a chemical compound with a molecular formula of C14H11N3O3S . It is a complex organic compound that contains a benzothiadiazol group and a pyrrol group .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzothiadiazol group and a pyrrol group . The benzothiadiazol group is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 301.32044 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the sources I found.Scientific Research Applications
Synthesis and Potential Applications
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, while not directly referenced in available literature, is structurally related to compounds within the benzothiazole and pyrrole families, which have been extensively studied for their unique properties and potential applications in scientific research. This section explores the synthesis, characteristics, and applications of compounds closely related to the specified chemical, highlighting their relevance in various scientific domains.
Benzothiazole and Pyrrole Derivatives in Research
Compounds with benzothiazole and pyrrole motifs have been synthesized and evaluated for their diverse applications in scientific research. These compounds exhibit a range of biological and chemical properties, making them subjects of interest in the development of new therapeutic agents, materials science, and chemical synthesis methodologies.
Biological Activities : Research on benzothiazole and pyrrole derivatives has shown that these compounds possess significant biological activities. For example, certain benzothiazole derivatives have been identified as potent antimicrobial and antitumor agents, demonstrating efficacy against a variety of bacterial and fungal strains, as well as cancer cell lines (Hamama et al., 2013), (Santagati et al., 1994).
Chemical Synthesis : The structural versatility of benzothiazole and pyrrole compounds has been leveraged in chemical synthesis, providing novel pathways for the generation of complex molecules. Innovative synthesis methods have been developed to produce a wide range of derivatives, offering new tools for chemical research and potential applications in material science (Katritzky et al., 2000).
Material Science : The unique electronic properties of benzothiazole and pyrrole derivatives make them attractive for applications in material science, particularly in the development of organic semiconductors and fluorescent materials. Their photophysical properties have been studied for potential use in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging (Mancilha et al., 2011).
properties
IUPAC Name |
2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-12-11(6-9)15-16-21-12/h3-6H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBZPCCAZQOLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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